molecular formula C7H7BrO B031395 4-Bromo-3-methylphenol CAS No. 14472-14-1

4-Bromo-3-methylphenol

Cat. No. B031395
CAS RN: 14472-14-1
M. Wt: 187.03 g/mol
InChI Key: GPOQODYGMUTOQL-UHFFFAOYSA-N
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Description

4-Bromo-3-methylphenol, also known as 4-Bromo-m-cresol, is a brominated phenol . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

4-Bromo-3-methylphenol participates in the total synthesis of 3-methylcalix arene . It may be used in the synthesis of bromo [2-methyl-4- [2- (t -butyldimethylsilyloxy)ethyloxy]phenyl]bis (triphenylphopshine)nickel (II) (protected alcohol-functionalized initiator) and bromo- [2-methyl-4- [6- (t -butyldimethylsilyloxy)hexyloxy]phenyl] bis (triphenylphosphine) nickel .


Molecular Structure Analysis

The linear formula of 4-Bromo-3-methylphenol is BrC6H3(CH3)OH . Its empirical formula is C7H7BrO .


Chemical Reactions Analysis

4-Bromo-3-methylphenol is involved in the synthesis of bromo [2-methyl-4- [2- (t -butyldimethylsilyloxy)ethyloxy]phenyl]bis (triphenylphopshine)nickel (II) (protected alcohol-functionalized initiator) and bromo- [2-methyl-4- [6- (t -butyldimethylsilyloxy)hexyloxy]phenyl] bis (triphenylphosphine) nickel .


Physical And Chemical Properties Analysis

4-Bromo-3-methylphenol appears as white to off-white crystalline powder and/or chunks . It has a melting point of 57°C to 61°C .

Scientific Research Applications

Synthesis of Protected Alcohol-Functionalized Initiators

4-Bromo-3-methylphenol: is utilized in the synthesis of bromo [2-methyl-4-[2-(t-butyldimethylsilyloxy)ethyloxy]phenyl]bis(triphenylphosphine)nickel(II) . This compound serves as a protected alcohol-functionalized initiator, which is a crucial intermediate in the preparation of complex polymers. The protection of the alcohol group allows for subsequent selective reactions in multi-step synthesis processes.

Total Synthesis of 3-Methylcalix4arene

This compound participates in the total synthesis of 3-methylcalix 4arene , a molecule of interest due to its potential applications in host-guest chemistry. Calixarenes are known for their ability to form complexes with various ions and molecules, which can be exploited in sensor design, catalysis, and separation processes.

Regioselective Monobromination of Phenols

4-Bromo-3-methylphenol can be synthesized through the regioselective monobromination of phenols . This process is significant for creating bromophenols with high regioselectivity, which are valuable intermediates in organic synthesis. They are used in carbon-carbon bond coupling reactions and have biological activities such as antioxidant, antimicrobial, and anticancer properties.

Labeling of Biomolecules

The bromo group in 4-Bromo-3-methylphenol can be used for the conjugation with biomolecules. This application is particularly useful in biochemistry for labeling proteins or nucleic acids with fluorescent tags, enabling the visualization of these biomolecules under a microscope and tracking their movement within cells.

Organic Synthesis Building Blocks

As an organic building block, 4-Bromo-3-methylphenol is a versatile reagent in the synthesis of various organic compounds . Its bromo and methyl groups make it a reactive species for further functionalization, leading to a wide range of derivatives with potential applications in pharmaceuticals and materials science.

Development of Brominating Reagents

The compound is involved in the development of new brominating reagents . These reagents are designed to be safer and more selective than traditional molecular bromine, which is corrosive and often leads to over-bromination. The new reagents aim to improve atom economy and reduce the production of waste in chemical processes.

Safety and Hazards

4-Bromo-3-methylphenol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . Safety measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

4-Bromo-3-methylphenol is a brominated phenol . The primary target of this compound is the respiratory system . It is known to cause irritation to the respiratory system .

Mode of Action

It is known to cause irritation to the respiratory system , suggesting that it may interact with receptors or enzymes in the respiratory system, leading to an inflammatory response.

Biochemical Pathways

Given its irritant effects on the respiratory system , it may be inferred that it affects pathways related to inflammation and immune response.

Pharmacokinetics

Its lipophilicity suggests that it may be readily absorbed and distributed in the body . Its impact on bioavailability would depend on factors such as dose, route of administration, and individual patient characteristics.

Result of Action

Its known irritant effects suggest that it may cause inflammation and damage to cells in the respiratory system .

properties

IUPAC Name

4-bromo-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOQODYGMUTOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162791
Record name 4-Bromo-m-cresol
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Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methylphenol

CAS RN

14472-14-1
Record name 4-Bromo-3-methylphenol
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Record name 4-Bromo-m-cresol
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Record name 4-Bromo-m-cresol
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Record name 4-bromo-m-cresol
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Record name 4-Bromo-m-cresol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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